molecular formula C20H26N4O3 B1226419 5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Cat. No.: B1226419
M. Wt: 370.4 g/mol
InChI Key: HWDIPROPYUUDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-[4-(diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Polymorphism and Hydrogen-Bonding

  • The compound 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione, closely related to the queried chemical, demonstrates unique hydrogen-bonding motifs forming distinct one-dimensional tape and ladder structures. This kind of hydrogen bonding is different from previously observed ribbon chain motifs in similar compounds (Gelbrich, Zencirci, & Griesser, 2007).

Synthetic Transformations

  • A study on the synthesis of 1-aminocyanurates (triazine-triones) shows the transformation of related compounds in the presence of sodium hydride, leading to various derivatives with potential applications in organic synthesis (Chau, Malanda, & Milcent, 1997).

Crystal Structure Analysis

  • Research on similar compounds like 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6-trione has provided insights into molecular structures lacking direction-specific intermolecular interactions, highlighting the diverse structural possibilities within this class of compounds (da Silva et al., 2005).

Photophysical Studies

  • The compound 5-(diethylamino)-4-[(E)-(4-nitrophenyl)diazenyl]-2-(1,3-benzoxazol-2-yl)phenol, structurally related to the queried chemical, shows pH-sensitive chromophoric behavior and has been studied for its solvatochromic properties and fluorescence, indicating potential applications in photophysical studies (Panunzi et al., 2017).

Fluorescent Probing

  • A fluorescent probe based on a similar compound (5-[(4-diethylamino-2-hydroxy-benzylidene)-amino]-1H-pyrimidine-2, 4-dione) has been synthesized, showing high selectivity for Al3+ ions, suggesting its use in selective detection and signaling (Upadhyay & Kumar, 2010).

Molecular Modeling and Anticancer Potential

  • Molecular modeling studies on derivatives like 7-chloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one suggest potential as DNA intercalators and leads for new anticancer drugs (Rubim de Santana et al., 2020).

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

5-[N-[4-(diethylamino)phenyl]-C-ethylcarbonimidoyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C20H26N4O3/c1-5-13-24-19(26)17(18(25)22-20(24)27)16(6-2)21-14-9-11-15(12-10-14)23(7-3)8-4/h5,9-12,26H,1,6-8,13H2,2-4H3,(H,22,25,27)

InChI Key

HWDIPROPYUUDCM-UHFFFAOYSA-N

SMILES

CCC(=NC1=CC=C(C=C1)N(CC)CC)C2=C(N(C(=O)NC2=O)CC=C)O

Canonical SMILES

CCC(=NC1=CC=C(C=C1)N(CC)CC)C2=C(N(C(=O)NC2=O)CC=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
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5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

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